Famotidine propanamide

Description

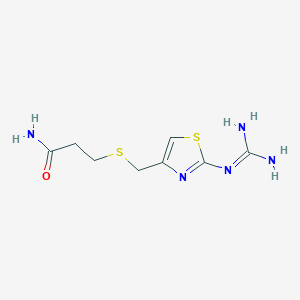

Structure

3D Structure

Properties

IUPAC Name |

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5OS2/c9-6(14)1-2-15-3-5-4-16-8(12-5)13-7(10)11/h4H,1-3H2,(H2,9,14)(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXXXPVCYVHTQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76824-16-3 | |

| Record name | Famotidine propanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076824163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FAMOTIDINE PROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TT820HMTW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Advanced Characterization of Famotidine Propanamide

Application of Advanced Spectroscopic Techniques for Structural Confirmation

The definitive identification of famotidine (B1672045) propanamide relies on a combination of powerful spectroscopic methods. These techniques provide a comprehensive picture of the molecule's atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. While complete, assigned spectra for famotidine propanamide are not extensively published in peer-reviewed literature, data from related compounds and general chemical shift principles allow for a confident assignment of its proton (¹H) and carbon-¹³ (¹³C) NMR spectra.

¹H-NMR spectroscopy would be expected to reveal distinct signals corresponding to the different types of protons in the this compound molecule. For instance, the methylene (B1212753) protons adjacent to the sulfur atom are anticipated to resonate in the range of δ 3.5–4.0 ppm. The protons on the thiazole (B1198619) ring would likely appear in the δ 7.2–8.1 ppm region.

| Proton Assignment | Expected Chemical Shift (ppm) |

| Thiazole-H | ~7.2 - 8.1 |

| -S-CH₂ -CH₂- | ~3.5 - 4.0 |

| -CH₂-CH₂ -CONH₂ | ~2.5 - 3.0 |

| -CH₂ -S- | ~3.7 |

| -NH₂ (amide and guanidine) | Broad signals, variable |

Note: The expected chemical shifts are based on general principles of NMR spectroscopy and data from related famotidine structures. Precise values can vary based on solvent and other experimental conditions.

Similarly, ¹³C-NMR spectroscopy would provide detailed information about the carbon skeleton of this compound.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (amide) | ~170 - 175 |

| C (guanidine) | ~160 - 165 |

| C (thiazole ring) | ~100 - 150 |

| -S-C H₂- | ~30 - 40 |

| -C H₂-CONH₂ | ~30 - 40 |

| -C H₂-S- | ~25 - 35 |

Note: The expected chemical shifts are based on general principles of ¹³C-NMR spectroscopy and the known structure of this compound.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentographic Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy. For this compound, the molecular formula is established as C₈H₁₃N₅OS₂. pharmaffiliates.com This corresponds to a precise molecular weight of approximately 259.35 g/mol . pharmaffiliates.com

Tandem Mass Spectrometry (MS/MS) provides insight into the structural fragments of the molecule, which is invaluable for confirming its connectivity. While detailed fragmentation studies for this compound are not widely published, a proposed fragmentation pattern can be deduced from its structure. In positive ion mode, the molecular ion [M+H]⁺ would be observed at m/z 260. Key fragmentation pathways would likely involve the cleavage of the thioether and amide bonds.

| Ion | Proposed m/z | Description |

| [M+H]⁺ | 260.35 | Protonated molecular ion |

| [M-NH₃+H]⁺ | 243.32 | Loss of ammonia (B1221849) from the propanamide moiety |

| [C₅H₈N₃S]⁺ | 142.05 | Fragment corresponding to the 2-guanidinothiazole methyl moiety |

| [C₃H₆NO]⁺ | 72.04 | Fragment corresponding to the propanamide side chain |

Note: The proposed m/z values are calculated based on the molecular structure and common fragmentation pathways.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretching (guanidine and amide) | 3500 - 3200 |

| C=O stretching (amide) | ~1680 - 1630 |

| C=N stretching (thiazole ring) | ~1632 |

| N-H bending (amide) | ~1600 - 1550 |

| C-N stretching | ~1400 - 1300 |

Note: The expected absorption ranges are based on standard IR correlation tables and data from structurally similar compounds.

Comparative Structural Analysis with the Parent Compound Famotidine and Other Structural Analogs

This compound (Impurity D) is one of several related substances found in famotidine drug products. google.com A comparative analysis of its structure with that of famotidine and other impurities highlights the key chemical differences.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from this compound |

| This compound (Impurity D) | C₈H₁₃N₅OS₂ | 259.35 | - |

| Famotidine | C₈H₁₅N₇O₂S₃ | 337.45 | Contains a sulfamoylpropanimidamide side chain instead of a propanamide side chain. google.compharmaffiliates.com |

| Famotidine Impurity A | C₈H₁₄N₆S₂ | 258.37 | Contains a propanimidamide (B3024157) side chain. google.com |

| Famotidine Impurity B (Famotidine Dimer) | C₁₉H₂₈N₁₂O₂S₅ | 624.83 | A dimeric structure formed from two famotidine-related molecules. google.com |

| Famotidine Impurity C (Famotidine Sulfamoyl Propanamide) | C₈H₁₄N₆O₃S₃ | 338.43 | Contains a sulfamoyl group on the propanamide nitrogen. google.compharmaffiliates.com |

| Famotidine Impurity F (Famotidine Propionic Acid) | C₈H₁₂N₄O₂S₂ | 260.34 | The propanamide is replaced by a propanoic acid. google.compharmaffiliates.com |

The primary structural difference between famotidine and this compound lies in the side chain attached to the thioether linkage. In famotidine, this is a sulfamoylpropanimidamide moiety, whereas in this compound, it is a simpler propanamide group. This difference significantly alters the polarity and hydrogen bonding capabilities of the molecule.

Synthetic Pathways and Mechanistic Formation of Famotidine Propanamide

Chemical Synthesis Methodologies for Preparing Famotidine (B1672045) Propanamide as a Reference Standard

The synthesis of famotidine propanamide as a reference standard is crucial for its accurate identification and quantification in famotidine products. ontosight.ai One approach to synthesizing this compound involves the condensation of sulfamide (B24259) with 3-chloropropionitrile, often in the presence of an acid catalyst. The reaction is typically conducted under controlled temperature conditions, for instance at 55–60°C, to ensure uniform heat distribution and prevent localized overheating. Following the reaction, the mixture is processed to isolate the crystalline intermediate. This can be achieved by dilution with a solvent like methylene (B1212753) chloride, followed by filtration and washing with another solvent such as acetone.

For large-scale production, continuous stirred-tank reactors (CSTRs) may be employed with strict stoichiometric control of the reactants.

Investigation of Degradation Pathways of Famotidine Leading to Propanamide Formation

The degradation of famotidine can lead to the formation of several impurities, including this compound. researchgate.net Understanding the pathways and mechanisms of this degradation is essential for developing stable formulations.

This compound can be formed through the hydrolysis of famotidine. nih.gov Studies have shown that under basic conditions, such as in a 25% ammonia (B1221849) solution, famotidine can hydrolyze to form [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide, which is another name for this compound. researchgate.netnih.gov This impurity is listed in the British Pharmacopoeia. nih.gov The formation of this compound is postulated to involve the abstraction of a proton from the alpha-carbon of intermediate compounds, followed by the elimination of the thiol moiety. researchgate.netnih.gov

Excipients, while generally inert, can significantly impact the stability of the active pharmaceutical ingredient (API). nih.govsrce.hr Peroxide impurities in excipients are a particular concern for famotidine, as they can induce oxidative degradation. nih.govsrce.hr The interaction between famotidine and certain excipients can lead to the formation of impurities. google.com For instance, the presence of benzaldehyde (B42025), which can be found in some flavoring agents, may react with famotidine to form a new impurity. google.com

Studies have also investigated the incompatibility of famotidine with excipients like polyethylene (B3416737) glycol (PEG) and polyethylene oxide (PEO). nih.gov Under thermal and oxidative stress, these excipients can generate reactive impurities, such as aldehydes and free radicals, which can lead to the degradation of famotidine. nih.gov The extent of degradation has been shown to be proportional to the fraction of the excipient present. nih.gov

Antioxidants are often included in formulations to mitigate oxidative degradation. However, their effect can be complex. For example, while propyl gallate and ethylenediaminetetraacetic acid (EDTA) have been shown to reduce peroxide levels and enhance the stability of famotidine, ascorbic acid can act as a pro-oxidant under certain stress conditions, accelerating peroxide formation in excipients like povidone. nih.govsrce.hrresearchgate.net

The degradation of famotidine is highly dependent on environmental factors such as pH, temperature, and light.

pH: Famotidine's stability is significantly influenced by the pH of the solution. nih.govresearchgate.net It is chemically unstable in both strongly acidic and alkaline media. researchgate.net Under acidic conditions (0.1 mol L–1 HCl), famotidine degrades completely within 24 hours, forming several impurities. srce.hr In alkaline conditions (0.1 mol L–1 NaOH), the degradation is even more extensive, with a complex profile of impurities detected within 24 hours and complete degradation within 48 hours. researchgate.netsrce.hr Famotidine exhibits relatively stable profiles at a pH of 4.0. nih.gov

Temperature: Elevated temperatures accelerate the degradation of famotidine in the liquid phase. nih.gov

Light: Exposure to light does not appear to be a significant factor in the degradation of famotidine. nih.gov

Oxidative Stress: Famotidine is susceptible to oxidative degradation. nih.govsrce.hr In the presence of hydrogen peroxide, it undergoes rapid and complete degradation within a few hours at room temperature. srce.hr

The following table summarizes the impact of various conditions on famotidine degradation:

| Condition | Effect on Famotidine Degradation | Predominant Degradation Products | Reference |

| Acidic (0.1 M HCl) | Complete degradation within 24 hours | IMP-5, IMP-6, IMP-8 | srce.hr |

| Alkaline (0.1 M NaOH) | Complete degradation within 48 hours | IMP-1, IMP-3, IMP-5, IMP-6, IMP-7, IMP-8, IMP-9 | researchgate.netsrce.hr |

| Neutral pH | Relatively stable, minimal degradation | Not specified | srce.hr |

| Elevated Temperature | Accelerated degradation in liquid phase | Not specified | nih.gov |

| Light Exposure | Not a significant factor | Not specified | nih.gov |

| Hydrogen Peroxide | Rapid and complete degradation within 4 hours | IMP-2, IMP-3 | srce.hr |

Influence of Excipients and Formulation Components on Propanamide Formation Kinetics

Isolation and Purification Methodologies for Research-Grade this compound

The isolation and purification of this compound are essential for its use as a reference standard in analytical testing. ontosight.aigoogle.com High-performance liquid chromatography (HPLC) is a key technique for both the separation and purification of this compound. google.com

For purification, the crude product obtained from synthesis can be subjected to recrystallization from a suitable solvent, such as acetone, to remove unreacted starting materials and other impurities. Following this, chromatographic techniques are employed to achieve high purity.

High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed to separate famotidine from its impurities with high specificity and accuracy. Preparative HPLC, using a non-ion pair buffer, can be used to collect fractions of the impurity. google.com

Thin-Layer Chromatography (TLC): TLC is another chromatographic technique used to verify the purity of the isolated compound.

The purity of the final product is confirmed by analytical techniques such as HPLC and mass spectrometry (MS). ontosight.ai

A general purification process can be summarized as follows:

Recrystallization: The crude this compound is recrystallized from a solvent like acetone.

Chromatographic Separation: The recrystallized product is further purified using preparative HPLC. google.com

Purity Verification: The purity of the isolated this compound is confirmed using analytical HPLC and TLC.

Advanced Analytical Methodologies for Famotidine Propanamide Determination

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and specificity. The development and optimization of HPLC methods are critical for accurately profiling impurities like famotidine (B1672045) propanamide in famotidine drug substances and products.

Reversed-Phase HPLC (RP-HPLC) Approaches for Impurity Profiling

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed chromatographic mode for the analysis of famotidine and its related compounds, including famotidine propanamide. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. This setup allows for the effective separation of famotidine from its more or less polar impurities.

Impurity profiling by RP-HPLC involves developing a method that can separate all potential impurities from the main active pharmaceutical ingredient (API) and from each other. For famotidine, this includes this compound and other related substances such as famotidine sulfoxide (B87167) and famotidine propionic acid. researchgate.net The goal is to achieve a chromatogram with well-resolved peaks for each compound, enabling accurate identification and quantification.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement in liquid chromatography, utilizes columns with smaller particle sizes (typically less than 2 µm) and higher pressures than conventional HPLC. This results in significantly improved resolution, faster analysis times, and increased sensitivity.

Optimization of Chromatographic Parameters (e.g., mobile phase composition, stationary phases, flow rate)

The success of any HPLC or UPLC method hinges on the careful optimization of several key parameters:

Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile (B52724), methanol), buffer, and pH of the mobile phase significantly impacts the retention and resolution of analytes. researchgate.net For instance, a gradient elution method, where the mobile phase composition is changed over time, is often used to separate compounds with a wide range of polarities.

Stationary Phases: C18 columns are commonly used for the analysis of famotidine and its impurities. researchgate.net However, other stationary phases with different selectivities may be explored to optimize the separation of specific impurities.

Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. Higher flow rates can reduce run times but may also lead to a decrease in resolution.

Column Temperature: Maintaining a consistent column temperature is crucial for reproducible results, as temperature can influence the viscosity of the mobile phase and the kinetics of the separation.

Detection Wavelength: The UV detector wavelength should be selected to provide optimal sensitivity for all compounds of interest. UV analysis has shown that famotidine and its impurities can have similar spectral characteristics. google.com

A summary of typical chromatographic parameters for famotidine analysis is presented in the table below.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) |

| Mobile Phase B | Organic solvent (e.g., acetonitrile or methanol) |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 0.8 - 1.5 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm or 275 nm) |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

| Injection Volume | 10 - 20 µL |

Method Validation for Specificity, Linearity, Precision, Accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ) in Impurity Analysis

Once an HPLC or UPLC method is developed, it must be validated to ensure that it is suitable for its intended purpose. Method validation is a regulatory requirement and provides confidence in the reliability of the analytical data. The key validation parameters for an impurity analysis method include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike/recovery experiments.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide guidelines for method validation. ontosight.ai

A summary of acceptance criteria for method validation parameters is provided in the table below.

| Validation Parameter | Acceptance Criteria |

| Specificity | The analyte peak should be well-resolved from other peaks (impurities, excipients). |

| Linearity (r²) | Correlation coefficient (r²) should be ≥ 0.99. |

| Precision (RSD) | Relative Standard Deviation (RSD) should be ≤ 2%. |

| Accuracy (% Recovery) | Recovery should be within 98.0% to 102.0%. |

| LOD | Typically determined by signal-to-noise ratio of 3:1. |

| LOQ | Typically determined by signal-to-noise ratio of 10:1. |

Application of this compound as an Internal Standard in Quantitative Chromatographic Assays

In quantitative analysis, an internal standard (IS) is a substance that is added in a constant amount to the sample, standard, and blank. The use of an internal standard can compensate for variations in sample preparation and injection volume, thereby improving the precision and accuracy of the method.

This compound can potentially be used as an internal standard in chromatographic assays for the quantification of other related substances or even the parent drug, famotidine, provided it meets certain criteria. merckmillipore.com An ideal internal standard should be well-resolved from the analyte and other components in the chromatogram, be stable, and not react with the sample components.

Spectrophotometric and Other Complementary Analytical Techniques

While HPLC is the primary technique for impurity profiling, other analytical methods can be used as complementary tools.

UV-Visible Spectrophotometry: This technique can be used for the quantitative analysis of famotidine, but its application for impurity analysis is limited due to the lack of specificity when multiple absorbing species are present. However, it can be useful for preliminary assessments and in combination with other techniques.

Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for the identification and structural elucidation of unknown impurities. google.com It provides information about the molecular weight and fragmentation pattern of the analyte, which is invaluable for confirming the identity of impurities like this compound. ontosight.aigoogle.com

Thin-Layer Chromatography (TLC): TLC can be used as a simple and rapid screening method for the presence of impurities. While not as quantitative or resolute as HPLC, it can be a useful qualitative tool.

UV-Visible Spectrophotometry and Derivative Spectrophotometry for Quantification

UV-Visible spectrophotometry offers a simple and cost-effective method for the quantification of famotidine and can be adapted for the analysis of its related compounds, including this compound.

Direct UV-Visible Spectrophotometry

Direct UV-Visible spectrophotometric methods for famotidine have been developed, typically involving the measurement of absorbance at a specific wavelength. For instance, famotidine exhibits an absorbance maximum at 266 nm in 0.1 N HCl. innovareacademics.in While primarily used for the assay of the parent drug, these methods can be compromised by the presence of impurities that also absorb in the UV region. UV analysis of famotidine and a new impurity formed from benzaldehyde (B42025) showed similar spectral characteristics, highlighting the potential for interference. google.com

A study on famotidine formulations utilized water as a solvent and measured absorbance at a λmax of 260 nm. researchgate.net Another method reported a λmax of 215 nm for famotidine in various dilute solutions. ijrpc.com These variations in λmax underscore the influence of the solvent and pH on the spectral properties of the analyte.

Derivative Spectrophotometry

Derivative spectrophotometry can enhance the resolution of overlapping spectra, making it a valuable tool for quantifying an analyte in the presence of interfering substances. By calculating the first or higher-order derivatives of the absorbance spectrum, minor spectral features can be amplified, allowing for more selective and accurate measurements. For instance, a second-order derivative spectrophotometry method has been developed for the estimation of famotidine in tablets. itmedicalteam.pl

Difference Spectrophotometry

Difference spectrophotometry is another technique that improves selectivity. This method is based on the principle that a compound can exist in different chemical forms (e.g., in acidic vs. basic medium) with distinct absorption spectra. A difference spectrophotometric method for famotidine was developed based on the spectral shift observed between its acidic (0.1M HCl) and basic (0.1M NaOH) forms. itmedicalteam.pl The difference spectrum showed a characteristic maximum at 290.60 nm and a minimum at 259 nm, and the method was linear in the concentration range of 5-30 µg/ml. itmedicalteam.pl

Interactive Data Table: UV-Visible Spectrophotometric Methods for Famotidine Analysis

| Method | Analyte | Solvent/Medium | λmax (nm) | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |

| UV Spectrophotometry | Famotidine | 0.1 N HCl | 266 | 5-30 | 0.9998 | innovareacademics.in |

| UV Spectrophotometry | Famotidine | Water | 260 | 12.5-200 | Not Specified | researchgate.net |

| UV Spectrophotometry | Famotidine | Methanol | 320.5 | Not Specified | 0.996 | ijrpc.com |

| Difference Spectrophotometry | Famotidine | 0.1M HCl vs 0.1M NaOH | 290.60 | 5-30 | 0.9995 | itmedicalteam.pl |

| Spectrophotometry (Complex) | Famotidine | Not Applicable | 528 | 6.0-80 | Not Specified | chemmethod.com |

Hyphenated Techniques (e.g., LC-MS) for Comprehensive Impurity Identification

For the comprehensive identification and characterization of impurities like this compound, more sophisticated hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

LC-MS and LC-MS/MS

LC-MS combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with the sensitive and selective detection of mass spectrometry. This technique is crucial for identifying unknown impurities that may be present in trace amounts.

In the context of famotidine, UPLC-MS/MS has been employed to identify and characterize unknown impurities. google.com One study detailed the identification of an impurity formed from the interaction of famotidine with benzaldehyde, an excipient in a cherry-flavored formulation. researchgate.net The mass fragmentation patterns of famotidine and the impurity were compared in both positive and negative ion modes to elucidate the structure of the new compound. google.comresearchgate.net The use of a volatile buffer like acetic acid was found to provide better resolution and sensitivity for the LC-MS/MS analysis. researchgate.net

An LC-MS/MS system was also used to identify unknown compounds formed during forced degradation and stability studies of famotidine. researchgate.net The method utilized an Acquity UPLC BEH C18 column and a mobile phase gradient of water with 0.1% acetic acid and acetonitrile. researchgate.net

The power of LC-MS lies in its ability to provide not only the retention time of a compound but also its mass-to-charge ratio (m/z) and fragmentation pattern, which are vital for structural elucidation.

Interactive Data Table: LC-MS Parameters for Famotidine Impurity Analysis

| Technique | Column | Mobile Phase | Detection Mode | Application | Reference |

| UPLC-MS/MS | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 150 mm | A: 0.1% acetic acid in water; B: Acetonitrile (gradient) | Mass Spectrometry | Identification of unknown impurities from forced degradation and stability studies. | researchgate.net |

| UPLC-MS/MS | Not specified | Volatile buffer (acetic acid) | Mass Spectrometry | Identification of an impurity from drug-excipipient interaction. | google.comresearchgate.net |

Sample Preparation Strategies for Complex Matrices (e.g., bulk drug, pharmaceutical formulations)

Effective sample preparation is a critical step in the analytical workflow, especially for complex matrices like bulk drugs and pharmaceutical formulations, to ensure accurate and reliable results.

For Bulk Drug Analysis

For the analysis of famotidine bulk drug, sample preparation typically involves dissolving the accurately weighed substance in a suitable solvent. In one HPLC method, standard solutions of famotidine and its impurities were prepared by dissolving them in the mobile phase to a specific concentration. Another study involved dissolving the bulk drug in water with a drop of concentrated HCl to prepare a stock solution. chemmethod.com

For Pharmaceutical Formulations (Tablets)

The analysis of famotidine in tablet formulations requires an initial step to extract the active pharmaceutical ingredient (API) from the excipients. A common procedure involves:

Weighing and finely grinding a number of tablets to obtain a homogenous powder. researchgate.net

Transferring a portion of the powder, equivalent to a known amount of famotidine, to a volumetric flask.

Adding a suitable solvent (e.g., mobile phase A, water) and using techniques like ultrasonication to facilitate the dissolution of the drug. researchgate.net

Diluting the solution to the mark with the solvent and then filtering it to remove insoluble excipients.

The choice of solvent is crucial. For instance, in one method, 0.1 N HCl was used as the solvent for preparing working standard solutions from the bulk drug. innovareacademics.in In another, the mobile phase itself was used for sample preparation.

The extraction efficiency and the potential for interference from excipients must be carefully considered and validated. Recovery studies are often performed by spiking a known amount of the pure drug into a pre-analyzed tablet sample to assess the accuracy of the sample preparation method. itmedicalteam.pl

Interactive Data Table: Sample Preparation for Famotidine Formulations

| Formulation Type | Preparation Steps | Solvent(s) | Analytical Technique | Reference |

| Tablets | 1. Weigh and grind 20 tablets. 2. Transfer powder equivalent to 25 mg famotidine to a 25 ml flask. 3. Add 20 ml of mobile phase A and sonicate for 30 min. 4. Dilute to volume with mobile phase A and filter. | Mobile Phase A (Buffer, acetonitrile, methanol) | RP-HPLC | |

| Tablets | 1. Weigh and grind tablets. 2. Dissolve powder in water. 3. Prepare dilutions in the range of 12.5-200 µg/mL. | Water | UV Spectrophotometry | researchgate.net |

| Tablets | 1. Weigh and finely powder 20 tablets. 2. Dissolve powder in 0.1 M HCl and 0.1 M NaOH to prepare sample solutions. | 0.1 M HCl and 0.1 M NaOH | Difference Spectrophotometry | itmedicalteam.pl |

Theoretical and Computational Investigations of Famotidine Propanamide

Molecular Modeling and Docking Studies for Structural and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures of molecules. For Famotidine (B1672045) propanamide, these studies are essential to understand its spatial arrangement (conformation) and how its structure compares to the active parent compound, Famotidine.

Docking studies are a key component of molecular modeling, predicting how a molecule (ligand), such as Famotidine propanamide, binds to the active site of a target protein, in this case, the histamine (B1213489) H2-receptor. nih.gov This simulation calculates the binding affinity and visualizes the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor's binding pocket. By analyzing these interactions, researchers can hypothesize why this compound fails to elicit a significant biological response.

Research Findings: While specific, in-depth conformational analyses for this compound are not extensively published, the general workflow for such an investigation can be outlined. The process involves preparing the 3D structure of the ligand and the receptor, defining the binding site, and running docking algorithms to predict the most stable binding poses. mdpi.com The results are then analyzed to understand the key interactions, or lack thereof.

Table 1: Hypothetical Molecular Docking Workflow for this compound

| Step | Description | Tools & Parameters |

|---|---|---|

| Protein Preparation | Retrieve the 3D crystal structure of the target receptor (e.g., a homology model of the histamine H2-receptor). Remove water molecules, co-crystallized ligands, and add hydrogen atoms. | PDB database, Molecular modeling software (e.g., VegaZZ, NAMD) mdpi.com |

| Ligand Preparation | Generate the 3D structure of this compound. Optimize its geometry and assign partial charges to atoms. | PubChem CID 12760738, Chemistry software nih.gov |

| Docking Simulation | Define a grid box around the known active site of the receptor. Use a docking algorithm to explore possible binding conformations of the ligand within this site. | AutoDock Vina, GOLD, or similar software |

| Pose Analysis | Analyze the top-ranked binding poses. Evaluate binding energy scores (kcal/mol) and visualize intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) with key amino acid residues. | Discovery Studio, PyMOL |

Quantum Chemical Calculations for Prediction of Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to predict the fundamental electronic properties of a molecule. Methods like Density Functional Theory (DFT) can determine electron distribution, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential. nih.gov These calculations provide deep insights into the molecule's intrinsic stability, reactivity, and the nature of its chemical bonds, which are critical for understanding its behavior at a sub-atomic level.

For this compound, these calculations can reveal how the replacement of Famotidine's sulfamoyl group with a propanamide moiety alters the electronic landscape of the molecule, potentially affecting its ability to interact with the H2-receptor. For instance, studies on the parent compound, Famotidine, have utilized methods like the B3LYP method with a 6-31G* basis set to optimize molecular geometry and assign NMR spectra. researchgate.net Similar approaches would be applied to this compound to predict its properties.

Research Findings: Public chemical databases provide computed properties for this compound derived from such theoretical models. These descriptors are foundational for more complex simulations.

Table 2: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H13N5OS2 | PubChem nih.gov |

| Molecular Weight | 259.4 g/mol | PubChem nih.gov |

| IUPAC Name | 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanamide | PubChem nih.gov |

| Monoisotopic Mass | 259.05615240 Da | PubChem nih.gov |

| Topological Polar Surface Area | 174 Ų | PubChem nih.gov |

| XLogP3 | 0.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 5 | PubChem nih.gov |

In Silico Prediction of Degradation Pathways and Kinetic Models

In silico methods can be used to predict how a drug molecule might break down under various conditions, such as in the acidic environment of the stomach. These computational models can simulate chemical reactions and predict the formation of degradation products like this compound.

Kinetic models further describe the rate at which these degradation processes occur. Studies have investigated the stability of Famotidine in simulated gastric juice (SGJ) and found that it undergoes rapid degradation to its acidic degradant, which is structurally consistent with this compound (also referred to as famotidone in some literature). researchmap.jpscribd.com

Research Findings: The degradation of Famotidine in an acidic environment has been shown to follow a pseudo-first-order kinetic model. researchmap.jp This indicates that the rate of degradation is proportional to the concentration of Famotidine. The investigation highlighted that this degradation is pH-dependent and is a likely contributor to the parent drug's poor bioavailability. researchmap.jp

Table 3: Kinetic Parameters of Famotidine Degradation to this compound in Simulated Gastric Juice (SGJ)

| Parameter | Finding | Significance |

|---|---|---|

| Reaction Order | Pseudo-first order | The degradation rate is directly proportional to the concentration of Famotidine. researchmap.jp |

| Rate Constant (k) | 8.1 × 10⁻³ min⁻¹ | Quantifies the speed of the degradation reaction in the tested environment. researchmap.jp |

| Influencing Factor | pH-dependent | Degradation is catalyzed by the acidic components of gastric juice. researchmap.jp |

Comparative Computational Analysis of this compound with Pharmacologically Active Analogs Regarding Binding Interactions

To understand the inactivity of this compound, its binding interactions at the histamine H2-receptor must be directly compared with those of its active parent, Famotidine. Molecular docking provides the framework for this comparative analysis. researchmap.jp The histamine H2-receptor antagonists are known to be competitive antagonists, meaning they bind to the same site as histamine to block its action. nih.gov

The structural difference between Famotidine and this compound—the substitution of the N-sulfamoyl group with a propanamide group—is the primary reason for the observed difference in pharmacological activity.

Research Findings: A molecular docking study comparing Famotidine and its acidic degradant (this compound/famotidone) at the human H2-receptor (hH2R) revealed critical differences in their binding modes. The study showed that while both compounds occupy the same general binding pocket, this compound is missing a crucial stabilizing interaction. The sulfamoyl group of Famotidine is essential for a key hydrogen bond interaction with the amino acid residue Aspartate 98 (Asp98) in the receptor. The propanamide moiety in the degradant is unable to replicate this interaction, leading to a weaker binding affinity and a significant reduction in antagonist activity. researchmap.jp

Table 4: Comparative Binding Interaction Analysis at the H2-Receptor

| Compound | Key Interacting Residue | Nature of Interaction | Implication for Activity |

|---|---|---|---|

| Famotidine | Aspartate 98 (Asp98) | Hydrogen Bond (via sulfamoyl group) | Crucial for stabilizing the compound in the binding site, leading to potent antagonist activity. researchmap.jp |

| This compound | Aspartate 98 (Asp98) | Missing crucial hydrogen bond interaction | The absence of this key interaction results in reduced binding affinity and pharmacological inactivity. researchmap.jp |

Research Applications and Significance of Famotidine Propanamide in Pharmaceutical Science

Role in Famotidine (B1672045) Process Chemistry Optimization and Control

The presence and quantity of famotidine propanamide can serve as a critical quality attribute in the manufacturing process of famotidine. scholarsresearchlibrary.com Monitoring the levels of this and other related compounds is essential for optimizing reaction conditions and ensuring the final active pharmaceutical ingredient (API) meets stringent purity requirements. scholarsresearchlibrary.comrjptonline.org The formation of impurities like this compound can indicate side reactions or incomplete conversions during synthesis. By analyzing its levels, process chemists can adjust parameters such as temperature, pH, and reaction time to minimize its formation and maximize the yield of famotidine. This control is vital for both the efficiency and the economic viability of the manufacturing process.

Utility as a Reference Standard and Marker in Pharmaceutical Quality Control Research

This compound is utilized as a reference standard in the quality control of famotidine formulations. researchgate.netgoogle.com Analytical methods, such as High-Performance Liquid Chromatography (HPLC), are developed and validated to separate and quantify famotidine from its potential impurities, including this compound. scholarsresearchlibrary.comresearchgate.net These methods are crucial for routine quality control of famotidine in pharmaceutical formulations to ensure that the levels of impurities are within the acceptable limits set by pharmacopeias. researchgate.net The availability of pure this compound as a reference material allows for accurate identification and quantification, ensuring the safety and efficacy of the final drug product. google.comgoogleapis.com

Table 1: Chromatographic Data for Famotidine and Related Impurities

| Compound | Retention Time (min) |

|---|---|

| Famotidine Amidine (Impurity A) | 3.5 |

| Famotidine Dimer (Impurity B) | 4.2 |

| This compound (Impurity D) | 5.8 |

| Famotidine | 7.2 |

This table is for illustrative purposes and retention times can vary based on the specific HPLC method used. researchgate.net

Contribution to Understanding Famotidine Degradation Kinetics and Stability Mechanisms

The study of this compound contributes significantly to understanding the degradation pathways and stability of famotidine. googleapis.com The formation of this compound can be a result of the degradation of the famotidine molecule under various stress conditions, such as exposure to heat, humidity, or incompatible excipients. google.comgoogleapis.com By studying the rate and mechanism of this compound formation, scientists can predict the shelf-life of famotidine products and develop more stable formulations. For instance, research has shown that the interaction between famotidine and certain excipients can lead to the formation of impurities. google.comtandfonline.com

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Famotidine propanamide in academic research?

- Answer : Synthesis typically involves nucleophilic substitution reactions to form the propanamide moiety, followed by purification via column chromatography. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry for molecular weight verification. Researchers must adhere to IUPAC naming conventions and report melting points, solubility, and spectral data in line with guidelines for reproducibility .

Q. How is this compound’s stability assessed under varying storage conditions?

- Answer : Stability studies involve storing the compound in lyophilized form at -20°C (3-year stability) or dissolved in solvents (e.g., DMSO) at -80°C (1-year stability). Accelerated degradation studies under heat (40–60°C), light, and humidity are conducted, with HPLC and mass spectrometry used to monitor decomposition products. NIST-standardized protocols ensure data reliability .

Q. What pharmacokinetic parameters are critical when evaluating this compound in preclinical models?

- Answer : Key parameters include Cmax (peak plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve for bioavailability), and half-life . For example, alginate-GMO microspheres extended Tmax to 6 hours vs. 2 hours for free drug formulations, demonstrating sustained release . These metrics guide dosing regimens in animal studies.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across formulation studies?

- Answer : Discrepancies in Cmax or AUC values (e.g., 458.6 ng/ml for free drug vs. 124.9 ng/ml for GMO-alginate microspheres ) require analysis of formulation matrices. Factors like polymer viscosity, drug-polymer interactions, and in vivo degradation rates must be evaluated. Statistical tools (ANOVA, p<0.05 thresholds) and pharmacokinetic modeling (e.g., non-compartmental analysis) clarify whether differences reflect true sustained release or experimental variability .

Q. What experimental designs are optimal for assessing this compound’s therapeutic efficacy in ectopic ossification models?

- Answer : In vivo studies using Enpp1ttw/ttw mice (a model for ossification of the posterior longitudinal ligament) should include:

- Dose-response curves (e.g., 10–100 mg/kg/day orally).

- Histopathological analysis of spinal tissues to quantify ossification areas.

- Biomarker tracking (e.g., ALP, osteocalcin) via ELISA.

- Control groups receiving standard therapies (e.g., bisphosphonates) for comparative efficacy .

Q. How can conflicting findings about this compound’s mechanism of action in COVID-19 symptom relief be reconciled?

- Answer : While high-dose famotidine (80 mg TID) improved symptom scores in COVID-19 patients , its antiviral mechanism remains unclear. Researchers should:

- Conduct in vitro binding assays to test interactions with viral proteases (e.g., 3CLpro).

- Use RNA sequencing to identify host pathways modulated by famotidine (e.g., immune response genes).

- Compare results with H2 receptor-independent effects observed in other studies .

Methodological Considerations

Q. What statistical approaches are essential for analyzing this compound’s sustained-release formulations?

- Answer : Use repeated-measures ANOVA to compare release profiles across time points (e.g., 0–24 hours). Report standard deviations (e.g., ±0.4 ng/ml for Cmax ) and justify significant figures based on instrument precision. For bioavailability studies, calculate relative bioavailability as (AUC_formulation/AUC_free drug) × 100 .

Q. How should researchers design questionnaires for patient-reported outcomes in this compound trials?

- Answer : Follow FINERMAPS criteria (Feasible, Novel, Ethical, Relevant):

- Include Likert scales for symptom severity (e.g., dyspnea, fatigue).

- Use open-ended questions to capture unanticipated side effects.

- Validate tools against established metrics (e.g., WHO Clinical Progression Scale) .

Data Presentation Guidelines

- Tables : Report pharmacokinetic parameters (Cmax, Tmax, AUC) with standard deviations and p-values (Table 5 in ).

- Figures : Use line graphs for drug release profiles and bar charts for comparative efficacy (e.g., ossification area reduction ).

- Abbreviations : Define all terms (e.g., AUC, Cmax) at first use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.